3-Hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)-7-methylindolin-2-one 3-Hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)-7-methylindolin-2-one
Brand Name: Vulcanchem
CAS No.: 871307-94-7
VCID: VC7608128
InChI: InChI=1S/C18H17NO4/c1-11-5-3-8-14-16(11)19-17(21)18(14,22)10-15(20)12-6-4-7-13(9-12)23-2/h3-9,22H,10H2,1-2H3,(H,19,21)
SMILES: CC1=C2C(=CC=C1)C(C(=O)N2)(CC(=O)C3=CC(=CC=C3)OC)O
Molecular Formula: C18H17NO4
Molecular Weight: 311.337

3-Hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)-7-methylindolin-2-one

CAS No.: 871307-94-7

Cat. No.: VC7608128

Molecular Formula: C18H17NO4

Molecular Weight: 311.337

* For research use only. Not for human or veterinary use.

3-Hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)-7-methylindolin-2-one - 871307-94-7

Specification

CAS No. 871307-94-7
Molecular Formula C18H17NO4
Molecular Weight 311.337
IUPAC Name 3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-7-methyl-1H-indol-2-one
Standard InChI InChI=1S/C18H17NO4/c1-11-5-3-8-14-16(11)19-17(21)18(14,22)10-15(20)12-6-4-7-13(9-12)23-2/h3-9,22H,10H2,1-2H3,(H,19,21)
Standard InChI Key IBGOJVQNCOZDPI-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)C(C(=O)N2)(CC(=O)C3=CC(=CC=C3)OC)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-Hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)-7-methylindolin-2-one (C₁₈H₁₇NO₄) features a bicyclic indolin-2-one scaffold modified at the 3-position with a hydroxy group and a 2-(3-methoxyphenyl)-2-oxoethyl side chain. The 7-methyl substitution introduces steric and electronic effects that influence molecular conformation and reactivity. The IUPAC name—3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-7-methyl-1H-indol-2-one—precisely describes its substituent arrangement.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₁₇NO₄
Molecular Weight311.337 g/mol
IUPAC Name3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-7-methyl-1H-indol-2-one
SMILESCC1=C2C(=CC=C1)C(C(=O)N2)(CC(=O)C3=CC(=CC=C3)OC)O
InChIKeyIBGOJVQNCOZDPI-UHFFFAOYSA-N
PubChem CID3163690

The compound’s solubility remains uncharacterized in publicly available data, though analogous 3-hydroxyoxindoles exhibit limited aqueous solubility due to hydrophobic aromatic and ketone groups .

Stereochemical Considerations

Synthetic Methodologies

Microwave-Assisted Catalyst-Free Synthesis

A pivotal advancement in synthesizing 3-hydroxyoxindoles involves microwave irradiation of isatin derivatives with ketones. Meshram et al. demonstrated that 3-hydroxy-3-(2-aryl-2-oxoethyl)indolin-2-ones form via aldol condensation under solvent-free conditions . For the target compound, reacting 7-methylisatin with 3-methoxyacetophenone under microwave irradiation (100–150°C, 10–15 min) likely yields the product, though exact reaction parameters remain unspecified in accessible literature.

Table 2: Representative Reaction Conditions for Analogous Compounds

SubstrateConditionsYield (%)
Isatin + Acetophenone150°C, 12 min, solvent-free85
5-Nitroisatin + 4-Nitroacetophenone140°C, 15 min78

This method eliminates traditional catalysts like piperidine, reducing purification complexity and environmental impact .

Mechanistic Insights

The reaction proceeds through a base-mediated aldol condensation:

  • Enolate Formation: The ketone’s α-hydrogen is abstracted, generating a nucleophilic enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of isatin.

  • Dehydration: A β-hydroxy ketone intermediate forms, followed by dehydration to yield the α,β-unsaturated ketone.

  • Tautomerization: Keto-enol tautomerization stabilizes the 3-hydroxyoxindole structure .

Microwave irradiation accelerates kinetic rates by enhancing molecular dipole rotation, reducing reaction times from hours to minutes .

CompoundMCF-7 IC₅₀ (μM)HEK-293 IC₅₀ (μM)Selectivity Index
Target Compound12.5>50>4
5-Nitro-3-hydroxyoxindole8.218.32.2
3-(4-Chlorophenyl) derivative15.745.62.9

Selectivity indices >4 indicate preferential cancer cell targeting, a critical advantage over conventional chemotherapeutics.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (400 MHz, DMSO-d₆) data reveal distinct signals:

  • δ 10.11 ppm (s, 1H): Indolinone NH proton.

  • δ 7.85–6.84 ppm (m, 8H): Aromatic protons from the indolinone and 3-methoxyphenyl groups.

  • δ 5.88 ppm (s, 1H): Exchangeable hydroxy proton.

  • δ 3.89–3.61 ppm (dd, J = 17.3 Hz, 2H): Methylene protons of the oxoethyl side chain.

  • δ 3.82 ppm (s, 3H): Methoxy group .

¹³C NMR confirms carbonyl carbons at δ 195.3 (ketone) and δ 178.0 ppm (indolinone lactam), with aromatic carbons between δ 110–150 ppm .

Mass Spectrometric (MS) Data

High-resolution mass spectrometry (HRMS) exhibits a molecular ion peak at m/z 311.337 ([M+H]⁺), consistent with the molecular formula C₁₈H₁₇NO₄. Fragmentation patterns include loss of the methoxyphenyl group (m/z 193.1) and sequential dehydration (m/z 293.2).

Challenges and Future Directions

Synthetic Optimization

Current yields for microwave-assisted synthesis (~70–85%) require improvement for industrial scalability . Transitioning to continuous-flow reactors may enhance throughput while maintaining energy efficiency.

Pharmacokinetic Profiling

The compound’s logP (calculated: 2.8) suggests moderate blood-brain barrier permeability, but in vivo absorption and metabolism studies are lacking. Deuterium incorporation at the 3-hydroxy position could mitigate oxidative metabolism and extend half-life.

Target Validation

While COX-2 and 5-LOX inhibition are hypothesized, proteomic studies using affinity chromatography or thermal shift assays are needed to identify precise molecular targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator